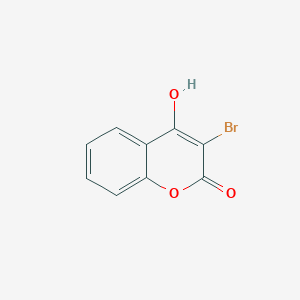

3-bromo-4-hydroxy-2H-chromen-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXCCDBMPGIEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of 4-Hydroxycoumarin and its Brominated Analogs

An In-Depth Technical Guide to the Bromination of 4-Hydroxy-2H-chromen-2-one: Mechanism, Protocols, and Field-Proven Insights

This guide provides a comprehensive technical overview of the bromination of 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin), a pivotal reaction in synthetic organic chemistry and drug development. We will delve into the underlying mechanisms, present detailed experimental protocols, and offer insights into the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important transformation.

4-Hydroxy-2H-chromen-2-one, commonly known as 4-hydroxycoumarin, is a heterocyclic compound that forms the core scaffold of numerous biologically active molecules.[1][2] Its derivatives are renowned for their wide range of pharmacological properties, including anticoagulant, antibacterial, anti-inflammatory, and antitumor activities.[1][2] The strategic functionalization of the 4-hydroxycoumarin nucleus is a key focus in medicinal chemistry for the development of new therapeutic agents.

The bromination of 4-hydroxycoumarin, specifically at the 3-position, yields 3-bromo-4-hydroxy-2H-chromen-2-one, a highly valuable and versatile synthetic intermediate. This bromo-derivative serves as a linchpin for the introduction of various functional groups through nucleophilic substitution and cross-coupling reactions, enabling the synthesis of a diverse library of novel coumarin-based compounds with potential therapeutic applications.

Unraveling the Mechanism: An Electrophilic Attack on a Tautomeric Intermediate

The regioselective bromination at the C3 position of 4-hydroxycoumarin is a classic example of an electrophilic substitution reaction. The key to understanding this selectivity lies in the tautomeric nature of the 4-hydroxycoumarin molecule. It exists in a dynamic equilibrium between its keto and enol forms.[3] The enol tautomer, 4-hydroxy-2H-chromen-2-one, possesses an electron-rich double bond between C3 and C4, making the C3 position highly susceptible to electrophilic attack.

The generally accepted mechanism proceeds as follows:

-

Tautomerization: The 4-hydroxycoumarin molecule undergoes tautomerization to its more reactive enol form. This equilibrium is often facilitated by the presence of an acidic or polar solvent.

-

Electrophilic Attack: The electrophilic bromine species (Br⁺), generated from either molecular bromine (Br₂) or an N-bromo compound like N-bromosuccinimide (NBS), is attacked by the electron-rich π-bond of the enol. This attack occurs at the C3 position, as this leads to a more stable carbocation intermediate, which is stabilized by resonance, including participation of the lone pair of electrons on the adjacent hydroxyl group.

-

Deprotonation: A base (which can be the solvent or the counter-ion of the bromine source) abstracts a proton from the hydroxyl group, leading to the re-aromatization of the ring system and the formation of the final product, this compound.

Experimental Protocols and Methodologies: A Comparative Analysis

Several methods have been reported for the synthesis of this compound. The choice of methodology often depends on factors such as desired yield, reaction scale, and environmental considerations.

Classical Approach: Bromination with Molecular Bromine

The use of molecular bromine in a suitable solvent is a traditional and effective method for the bromination of 4-hydroxycoumarin.

Causality Behind Experimental Choices:

-

Solvent: Acetic acid or chloroform are commonly used solvents.[3] Acetic acid can act as both a solvent and a catalyst by promoting the enolization of the starting material. Chloroform is a non-polar aprotic solvent that effectively dissolves the reactants.

-

Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the reactivity of bromine and minimize the formation of side products.

Detailed Experimental Protocol (Bromine in Acetic Acid):

-

Dissolution: Dissolve 4-hydroxy-2H-chromen-2-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the cooled solution over a period of 30-60 minutes with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

Modern Approach: N-Bromosuccinimide (NBS) as a Milder Brominating Agent

N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine, offering several advantages.

Causality Behind Experimental Choices:

-

Reagent: NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[4] It provides a low, constant concentration of bromine in the reaction mixture, which can lead to higher selectivity and fewer side reactions. The bromine atom in NBS is electrophilic due to the adjacent electron-withdrawing succinimide ring.[4]

-

Catalysts: The reaction with NBS is often catalyzed to enhance its efficiency.

-

Protic Solvents/Acids: Can facilitate the polarization of the N-Br bond, increasing the electrophilicity of the bromine.

-

Lewis Acids: Can coordinate to the carbonyl oxygen of NBS, further polarizing the N-Br bond.

-

Phase Transfer Catalysts (e.g., PEG-400): Can be employed in biphasic systems to facilitate the interaction between the reactants.

-

Data Presentation: A Comparative Overview of Bromination Methods

| Method | Brominating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Br₂ | Acetic Acid | None | 0-5 | 1-2 | Good to Excellent | [3] |

| 2 | Br₂ | Chloroform | None | Low | 1-3 | Good | [3] |

| 3 | NBS | Dichloromethane | None | Room Temp | 2-4 | High | [3] |

| 4 | NBS | Acetonitrile | Sulfonic acid-functionalized silica | Room Temp | 0.5-1 | 90-95 | [3] |

| 5 | NBS | Water | PEG-400 | Room Temp | 1-2 | 85-92 | [3] |

Note: Yields and reaction times are approximate and can vary based on specific reaction conditions and scale.

Characterization of this compound

The successful synthesis of the target compound can be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3400 cm⁻¹), the lactone carbonyl group (C=O stretch, ~1700-1720 cm⁻¹), and aromatic C=C stretching vibrations (~1600-1450 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons will appear in the range of δ 7.0-8.0 ppm. The disappearance of the singlet for the C3 proton of the starting material (around δ 5.6 ppm) is a key indicator of successful bromination. A broad singlet for the enolic hydroxyl proton may be observed, although its chemical shift can be variable and it may exchange with D₂O.

-

¹³C NMR: The spectrum will show characteristic signals for the lactone carbonyl carbon (~160-165 ppm), the carbon bearing the hydroxyl group (C4, ~160 ppm), and the brominated carbon (C3), which will appear at a downfield-shifted position compared to the starting material. The aromatic carbons will resonate in the range of ~115-155 ppm.

-

Conclusion and Future Perspectives

The bromination of 4-hydroxy-2H-chromen-2-one is a robust and reliable transformation that provides access to a crucial synthetic intermediate. The choice between classical methods using molecular bromine and modern approaches with NBS and catalytic systems allows for flexibility in experimental design, catering to specific laboratory needs and green chemistry principles. A thorough understanding of the underlying tautomerism-driven mechanism is paramount for optimizing reaction conditions and achieving high yields and purity.

The continued exploration of novel catalytic systems for this transformation, particularly those that are environmentally benign and recyclable, will undoubtedly remain an active area of research. The versatility of the 3-bromo-4-hydroxycoumarin scaffold ensures its continued importance in the quest for new drug candidates and other functional organic materials.

References

- Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of.

- Abdou, M. M., et al. (2018). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 55(1), 89-113.

-

Abdou, M. M. (2018). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. [PDF] Semantic Scholar. Available at: [Link]

-

Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4813. Available at: [Link]

-

Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

-

Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Anticipated Crystal Structure of 3-bromo-4-hydroxy-2H-chromen-2-one: A Keystone for Structure-Based Drug Design

Foreword: Navigating the Known and the Unknown in Coumarin Chemistry

To our fellow researchers, scientists, and drug development professionals, this guide ventures into the structural elucidation of 3-bromo-4-hydroxy-2H-chromen-2-one. It is critical to establish at the outset that a definitive, publicly archived crystal structure for this specific molecule has yet to be reported. This absence, however, presents a unique scientific opportunity. Instead of a retrospective analysis, this whitepaper will serve as a forward-looking, predictive guide grounded in the established principles of crystallography and the empirical data from closely related analogues. Our objective is to provide a robust framework for future research, detailing the experimental pathway to determine its crystal structure and forecasting the likely structural features that will be pivotal for its application in medicinal chemistry.

The 4-hydroxycoumarin scaffold is a cornerstone in the development of pharmaceuticals, most notably as anticoagulants that target vitamin K epoxide reductase.[1][2] The introduction of a bromine atom at the C3 position is anticipated to significantly modulate the molecule's electronic and steric properties, thereby influencing its intermolecular interactions and, consequently, its biological activity. Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for elucidating structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.

This document will, therefore, provide a comprehensive, step-by-step protocol for the synthesis, crystallization, and crystallographic analysis of this compound. Furthermore, we will present a data-driven hypothesis of its crystal structure, drawing on published data for analogous compounds to predict key crystallographic parameters and intermolecular interactions.

Synthesis and Crystallization: The Gateway to Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

The established method for the synthesis of 3-bromo-4-hydroxycoumarin involves the electrophilic substitution of 4-hydroxycoumarin.

Protocol:

-

Dissolution: Dissolve 4-hydroxycoumarin (1 equivalent) in glacial acetic acid.

-

Bromination: To this solution, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, pour the reaction mixture into ice-cold water.

-

Purification: Collect the resulting precipitate by filtration, wash thoroughly with water to remove acetic acid, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Single Crystal Growth: A Game of Patience and Precision

The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Recommended Techniques for Crystal Growth:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to near-saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Vapor Diffusion (Solvent/Anti-Solvent): Create a saturated solution of the compound in a good solvent. Place this solution in a small, open vial inside a larger, sealed container that contains a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether). The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting the slow growth of crystals.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following workflow outlines the standard procedure for determining the crystal structure of a novel compound once a suitable single crystal has been obtained.

Caption: Standard workflow for single-crystal X-ray crystallography.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data for this compound, we can infer its likely structural characteristics from closely related, published crystal structures, such as that of 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one.[3]

Anticipated Crystallographic Parameters

The introduction of a bromine atom is not expected to drastically alter the crystal system from what is commonly observed for coumarin derivatives. A monoclinic or orthorhombic crystal system is highly probable.

Table 1: Predicted Crystallographic Data for this compound (Illustrative)

| Parameter | Predicted Value | Justification |

|---|---|---|

| Crystal System | Monoclinic | Common for coumarin derivatives[3] |

| Space Group | P2₁/c or C2/c | Centrosymmetric space groups are common for achiral molecules |

| a (Å) | 9 - 12 | Based on similar sized molecules[4] |

| b (Å) | 6 - 9 | Based on similar sized molecules[4] |

| c (Å) | 16 - 20 | Based on similar sized molecules[4] |

| β (°) | 95 - 115 | Characteristic of the monoclinic system[4] |

| V (ų) | 1100 - 1500 | Calculated from predicted cell parameters |

| Z | 4 | A common number of molecules in the unit cell |

Note: This table is predictive and serves as a guideline for future experimental verification.

Dominant Intermolecular Interactions: The Architects of the Crystal Lattice

The supramolecular assembly of this compound in the solid state will be governed by a hierarchy of non-covalent interactions.[5]

Caption: Key predicted intermolecular interactions in the crystal lattice.

-

Hydrogen Bonding: The presence of the 4-hydroxy group is a strong indicator of hydrogen bonding. We anticipate a strong intramolecular O—H···O hydrogen bond with the adjacent carbonyl oxygen, similar to what is observed in 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one.[3] Intermolecular O—H···O hydrogen bonds, forming dimers or chains, are also highly probable and would be a dominant force in the crystal packing.

-

Halogen Bonding: The bromine atom at the C3 position is a potential halogen bond donor. It is plausible that C—Br···O interactions will be present, where the electrophilic region of the bromine atom interacts with a nucleophilic oxygen atom (likely a carbonyl oxygen) of a neighboring molecule. This type of interaction is increasingly recognized as a significant tool in crystal engineering.

-

π-π Stacking: The planar coumarin ring system is conducive to π-π stacking interactions. We predict that molecules will arrange in offset stacks to maximize these stabilizing interactions, contributing to the overall stability of the crystal lattice.

Structure-Property Correlations and Implications for Drug Design

The precise characterization of the crystal structure of this compound will have direct implications for its development as a pharmaceutical agent.

-

Solubility and Bioavailability: The strength and nature of the intermolecular interactions will dictate the lattice energy, which in turn influences the compound's melting point, solubility, and dissolution rate—key parameters for bioavailability.

-

Target Binding: A definitive crystal structure provides the precise conformation of the molecule. This information is invaluable for computational docking studies to model its interaction with biological targets like vitamin K epoxide reductase. The orientation of the bromine atom and the hydrogen-bonding groups will be critical for understanding binding affinity and specificity.

-

Polymorphism: The study of the crystal structure is the first step in identifying and characterizing potential polymorphs. Different polymorphic forms can have different physical properties and therapeutic outcomes.

Conclusion and Future Outlook

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive roadmap for its elucidation and a scientifically grounded prediction of its key structural features. The synthesis is straightforward, and the application of standard crystallographic techniques should yield a definitive structure. The anticipated interplay of strong hydrogen bonds, directional halogen bonds, and π-π stacking interactions makes this molecule a fascinating target for crystal engineering and a promising scaffold for further development in medicinal chemistry. The determination of its crystal structure will undoubtedly accelerate the rational design of new coumarin-based drugs with enhanced efficacy and safety profiles.

References

-

Zhu, L. (2011). 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3077. Available at: [Link]

-

Zhang, M., et al. (2023). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Chemical Science, 14(41), 11497-11504. Available at: [Link]

-

Jung, J-C., & Park, O-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. Available at: [Link]

-

Zhang, M., et al. (2023). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. RSC Publishing. Available at: [Link]

-

Fakour, Z., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their effects on blood coagulation indicators. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

-

Ahmad, A., et al. (2019). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 35(3). Available at: [Link]

-

Al-Warhi, T., et al. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S2934-S2957. Available at: [Link]

-

Brahmia, A., et al. (2015). Crystal structure of 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(2), o121-o122. Available at: [Link]

-

Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. Available at: [Link]

-

Jung, J-C., & Park, O-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. Available at: [Link]

-

Brahmia, A., et al. (2015). Crystal structure of 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one. Sci-Hub. Available at: [Link]

-

V, S., & P, S. (2024). A review on innovations in 4-hydroxycoumarin derivatives. International Journal Of Modern Pharmaceutical Research, 8(3), 32-41. Available at: [Link]

-

Al-Amiery, A. A., et al. (2016). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules, 21(10), 1269. Available at: [Link]

-

Naveen, S., et al. (2018). Crystal Structure of 3-Nitro-4-hydroxycoumarin. ResearchGate. Available at: [Link]

-

Kadhum, A. A. H., et al. (2011). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules, 16(8), 6972-6987. Available at: [Link]

-

Al-Majidi, S. M. H. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. ResearchGate. Available at: [Link]

-

Chornaja, A., et al. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 12(11), 1545. Available at: [Link]

-

Rugina, D., et al. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(2), M1880. Available at: [Link]

-

Dekić, V. S., et al. (2019). The crystal structure of 3-nitro-4-(p-tolylamino)-2H-chromen-2-one, C16H12N2O4. Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 225-227. Available at: [Link]

-

Kumar, V., et al. (2014). Quantitative Evaluation of Intermolecular Interaction Energies in Crystal Structures of 4-hydroxy-3-nitrocoumarin and 4-chloro-3-nitrocoumarin. Journal of Chemical, Biological and Physical Sciences, 4(2), 1438. Available at: [Link]

-

Arockia doss, M., et al. (2015). Synthesis, spectroscopic investigation and computational study of 3-(1-(((methoxycarbonyl)oxy)imino)ethyl)-2H-chromen-2-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 226-236. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijoes.vidyapublications.com [ijoes.vidyapublications.com]

Spectroscopic Data of 3-Bromo-4-Hydroxycoumarin: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-bromo-4-hydroxycoumarin, a significant derivative of the versatile 4-hydroxycoumarin scaffold. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of coumarin-based compounds. By delving into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this guide aims to facilitate a deeper understanding of the structural features of this molecule and provide practical insights for its analysis.

Introduction: The Significance of 3-Bromo-4-Hydroxycoumarin

4-Hydroxycoumarin and its derivatives are a prominent class of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom at the C3 position of the 4-hydroxycoumarin nucleus creates 3-bromo-4-hydroxycoumarin, a key intermediate for the synthesis of a variety of other derivatives. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which underpins the reliability of subsequent research and development efforts. This guide provides a detailed examination of the expected and reported spectroscopic data for 3-bromo-4-hydroxycoumarin, offering a foundational resource for its confident identification.

Structural Elucidation Workflow

The comprehensive structural analysis of 3-bromo-4-hydroxycoumarin relies on the synergistic application of multiple spectroscopic techniques. Each method provides unique and complementary information, culminating in a detailed and unambiguous structural assignment.

Caption: Workflow for the synthesis and spectroscopic confirmation of 3-bromo-4-hydroxycoumarin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-bromo-4-hydroxycoumarin, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-bromo-4-hydroxycoumarin is expected to show signals corresponding to the aromatic protons of the coumarin ring system and the hydroxyl proton. Due to the absence of a proton at the C3 position, the characteristic singlet for the C3-H of 4-hydroxycoumarin (typically around 5.6 ppm) will be absent.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Broad Singlet | 1H | 4-OH |

| ~7.9 - 8.1 | Doublet | 1H | H-5 |

| ~7.6 - 7.8 | Triplet | 1H | H-7 |

| ~7.3 - 7.5 | Triplet | 1H | H-6 |

| ~7.2 - 7.4 | Doublet | 1H | H-8 |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The aromatic protons (H-5, H-6, H-7, and H-8) will exhibit characteristic splitting patterns due to ortho and meta couplings. The H-5 proton, being deshielded by the carbonyl group, is expected to resonate at the lowest field. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the bromine atom at C3 will have a significant impact on the chemical shift of this carbon.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~160 - 165 | C-2 (C=O) | Carbonyl carbon of the lactone. |

| ~158 - 162 | C-4 | Carbon bearing the hydroxyl group, deshielded. |

| ~152 - 154 | C-8a | Quaternary carbon of the fused ring. |

| ~132 - 134 | C-7 | Aromatic CH, deshielded relative to C6 and C8. |

| ~124 - 126 | C-5 | Aromatic CH. |

| ~122 - 124 | C-6 | Aromatic CH. |

| ~116 - 118 | C-8 | Aromatic CH. |

| ~115 - 117 | C-4a | Quaternary carbon of the fused ring. |

| ~95 - 100 | C-3 | Carbon bearing the bromine atom, significantly shielded by the halogen. |

The most notable feature in the ¹³C NMR spectrum will be the upfield shift of the C3 carbon due to the heavy atom effect of bromine. This is a key diagnostic peak for confirming the substitution at this position.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-bromo-4-hydroxycoumarin in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of coumarin derivatives and to allow for the observation of the hydroxyl proton.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the core structure of 3-bromo-4-hydroxycoumarin.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-bromo-4-hydroxycoumarin will be characterized by absorptions corresponding to the O-H, C=O, C=C, and C-Br bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad, Medium | O-H stretch (intramolecular hydrogen bonding) |

| ~1720 - 1680 | Strong | C=O stretch (lactone carbonyl) |

| ~1620 - 1580 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1560 | Medium | C=C stretch (pyrone ring) |

| ~760 - 740 | Strong | C-H bend (ortho-disubstituted benzene) |

| ~600 - 500 | Medium | C-Br stretch |

The broadness of the O-H stretching band is indicative of hydrogen bonding, likely an intramolecular hydrogen bond between the 4-hydroxyl group and the C2-carbonyl oxygen. The strong absorption of the lactone carbonyl is a characteristic feature of the coumarin ring system.

Experimental Protocol for FTIR Analysis

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 3-bromo-4-hydroxycoumarin sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture to a fine, uniform powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the ATR accessory or the KBr pellet in the sample compartment of the FTIR spectrometer.

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Expected Mass Spectrometry Data:

The electron ionization (EI) mass spectrum of 3-bromo-4-hydroxycoumarin is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

-

Molecular Ion (M⁺): m/z 240 and 242 (corresponding to C₉H₅⁷⁹BrO₃ and C₉H₅⁸¹BrO₃).

-

Key Fragmentation Pathways:

-

Loss of CO: A common fragmentation pathway for coumarins is the loss of a neutral carbon monoxide molecule from the lactone ring. This would result in fragment ions at m/z 212 and 214.

-

Loss of Br: Loss of the bromine radical would lead to a fragment ion at m/z 161.

-

Loss of CO and Br: Subsequent loss of CO from the [M-Br]⁺ fragment would give an ion at m/z 133.

-

Caption: Plausible mass spectral fragmentation pathways for 3-bromo-4-hydroxycoumarin.

Experimental Protocol for Mass Spectrometry Analysis

-

Sample Introduction:

-

For Electron Ionization (EI), a direct insertion probe or a Gas Chromatography (GC) inlet can be used. If using GC, the sample should be dissolved in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

-

Ionization:

-

EI is a common method for the analysis of relatively small, thermally stable molecules like coumarins. A standard electron energy of 70 eV is typically used.

-

-

Mass Analysis:

-

A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition.

-

Summary of Spectroscopic Data

| Technique | Key Features and Expected Values |

| ¹H NMR | Absence of C3-H signal. Aromatic protons between 7.2-8.1 ppm. Broad OH signal between 11.0-13.0 ppm. |

| ¹³C NMR | C3 signal shifted upfield to ~95-100 ppm due to the bromine substituent. Carbonyl (C2) at ~160-165 ppm. |

| IR | Broad O-H stretch (3200-2800 cm⁻¹). Strong C=O stretch (~1720-1680 cm⁻¹). C-Br stretch (~600-500 cm⁻¹). |

| MS (EI) | Molecular ion peaks at m/z 240 and 242 with characteristic bromine isotope pattern. Fragmentation by loss of CO and Br. |

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous identification and structural elucidation of 3-bromo-4-hydroxycoumarin. By understanding the characteristic spectral features outlined in this guide, researchers can confidently verify the synthesis of this important intermediate and proceed with their downstream applications in medicinal chemistry and materials science. The provided experimental protocols offer a practical starting point for obtaining high-quality spectroscopic data for this and related coumarin derivatives.

References

-

Abdou, M. M. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 23(1), 88-119. [Link]

- Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant properties.

-

Saba, A., et al. (2009). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Spectroscopy Letters, 42(2), 95-99. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

The Pharmacological Potential of 3-Bromo-4-Hydroxycoumarin: A Technical Guide for Researchers

An In-depth Exploration of Anticoagulant, Anticancer, Antimicrobial, and Anti-inflammatory Activities

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological activities of 3-bromo-4-hydroxycoumarin, a halogenated derivative of the well-known 4-hydroxycoumarin scaffold. Synthesized through the bromination of 4-hydroxycoumarin, this compound has garnered interest for its potential therapeutic applications. This document delves into the established and putative mechanisms of action, supported by experimental evidence and in silico modeling, across four key areas: anticoagulation, cancer, microbial infections, and inflammation. Detailed experimental protocols for the evaluation of these activities are provided to facilitate further research and development in the field. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of 3-bromo-4-hydroxycoumarin and its analogues.

Introduction: The Versatile 4-Hydroxycoumarin Scaffold and the Role of Halogenation

The 4-hydroxycoumarin core structure is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically significant drugs, most notably the oral anticoagulant warfarin.[1][2] The inherent biological activity of this scaffold can be significantly modulated through chemical modification, with halogenation at the C3 position being a particularly effective strategy to enhance potency and introduce novel pharmacological properties. The introduction of a bromine atom to create 3-bromo-4-hydroxycoumarin alters the molecule's electronic and lipophilic characteristics, potentially leading to enhanced interactions with biological targets.

This guide will systematically explore the multifaceted pharmacological landscape of 3-bromo-4-hydroxycoumarin, providing a foundation for its further investigation as a potential therapeutic agent.

Synthesis of 3-Bromo-4-Hydroxycoumarin

The synthesis of 3-bromo-4-hydroxycoumarin is typically achieved through the electrophilic substitution of 4-hydroxycoumarin with bromine.[3]

Detailed Synthesis Protocol

Materials:

-

4-hydroxycoumarin

-

Bromine

-

Acetic acid or chloroform

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve 4-hydroxycoumarin in a suitable solvent such as acetic acid or chloroform in a reaction flask.[3]

-

Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add a solution of bromine in the same solvent dropwise to the cooled 4-hydroxycoumarin solution. The reaction is typically stoichiometric.

-

Continue stirring the reaction mixture at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the precipitated product, 3-bromo-4-hydroxycoumarin, is collected by filtration.

-

Wash the crude product with a cold solvent to remove any unreacted bromine and byproducts.

-

Purify the product by recrystallization from a suitable solvent like ethanol to obtain pure 3-bromo-4-hydroxycoumarin crystals.

-

Dry the purified crystals under a vacuum.

Causality of Experimental Choices: The use of a low temperature and slow addition of bromine is crucial to control the reactivity of the halogenation reaction and minimize the formation of polybrominated or other side products. Acetic acid or chloroform are used as solvents due to their ability to dissolve the reactants and their relative inertness under the reaction conditions.

Anticoagulant Activity: A Legacy of the 4-Hydroxycoumarin Core

The most well-documented pharmacological activity of 4-hydroxycoumarin derivatives is their anticoagulant effect. This activity is primarily mediated through the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme complex.[4][5][6]

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

4-hydroxycoumarins act as antagonists of vitamin K, a crucial cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) in the liver.[6][7] This post-translational modification is essential for their biological activity. The enzyme VKOR is responsible for regenerating the reduced form of vitamin K, which is necessary for the carboxylation reaction. By inhibiting VKOR, 3-bromo-4-hydroxycoumarin and its congeners disrupt the vitamin K cycle, leading to the production of under-carboxylated, inactive clotting factors and thereby prolonging blood clotting time.[6][7]

Experimental Protocol: Prothrombin Time (PT) Assay

The prothrombin time (PT) assay is a fundamental in vitro test to evaluate the efficacy of anticoagulants that affect the extrinsic and common coagulation pathways.[1][8][9][10][11]

Materials:

-

Citrated platelet-poor plasma (from healthy donors or animal models)

-

Thromboplastin reagent (containing tissue factor and phospholipids)

-

Calcium chloride (CaCl2) solution

-

3-bromo-4-hydroxycoumarin (test compound)

-

Warfarin (positive control)

-

Vehicle (e.g., DMSO, saline)

-

Coagulometer or water bath and stopwatch

-

Micropipettes

Procedure:

-

Sample Preparation: Prepare a stock solution of 3-bromo-4-hydroxycoumarin and warfarin in a suitable vehicle. Prepare serial dilutions to obtain the desired test concentrations.

-

Plasma Incubation: Pre-warm the citrated plasma to 37°C. In a test tube, mix a defined volume of plasma with a small volume of the test compound, positive control, or vehicle. Incubate the mixture for a specific period (e.g., 2 minutes) at 37°C.

-

Initiation of Clotting: Add a pre-warmed thromboplastin reagent to the plasma mixture and start the timer.

-

Clot Detection: Immediately after adding the thromboplastin, add a pre-warmed CaCl2 solution to initiate the coagulation cascade.

-

Measurement: Measure the time taken for the formation of a fibrin clot. This can be done automatically using a coagulometer or manually by observing clot formation in a water bath.

-

Data Analysis: The prothrombin time is recorded in seconds. The results are often expressed as the International Normalized Ratio (INR) to standardize results across different laboratories and reagents.

Self-Validation: The inclusion of a known anticoagulant like warfarin as a positive control and a vehicle-only control is essential for validating the assay. A dose-dependent increase in prothrombin time with both the test compound and the positive control would indicate a valid experiment.

Anticancer Activity: A Promising Avenue for Drug Development

Emerging evidence suggests that 4-hydroxycoumarin derivatives possess significant anticancer properties. Bromination at the C3 position has been shown to enhance the cytotoxic effects of the parent compound.[12]

Putative Mechanisms of Action

The anticancer activity of coumarin derivatives is often multifactorial and can involve:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of caspase cascades.[1]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.[1]

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

-

Inhibition of Key Signaling Pathways: Modulating pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

-

Cancer cell line (e.g., HeLa, a human cervical cancer cell line)[12]

-

Complete cell culture medium

-

3-bromo-4-hydroxycoumarin (test compound)

-

Doxorubicin or Cisplatin (positive control)

-

Vehicle (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with various concentrations of 3-bromo-4-hydroxycoumarin, the positive control, and the vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570-590 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Self-Validation: The inclusion of a well-characterized cytotoxic drug as a positive control and a vehicle control is critical. A clear dose-response curve for both the test compound and the positive control will validate the experimental results.

| Compound | Cell Line | IC50 (µM) | Reference |

| Brominated 4-hydroxycoumarin derivative | HeLa | Decreased vs. parent compound | [12] |

Table 1: Anticancer Activity of Brominated 4-Hydroxycoumarin Derivatives.

Antimicrobial Activity: Combating Bacterial Pathogens

4-hydroxycoumarin derivatives have demonstrated a broad spectrum of antimicrobial activity. The introduction of a bromine atom can enhance this activity, particularly against Gram-positive bacteria.

Putative Mechanisms of Action

The antibacterial action of coumarins is thought to involve several mechanisms, including:

-

Disruption of the Cell Membrane: Altering the permeability of the bacterial cell membrane, leading to leakage of essential cellular components.

-

Inhibition of DNA Gyrase: Interfering with DNA replication and repair.

-

Inhibition of Biofilm Formation: Preventing the formation of bacterial biofilms, which are associated with chronic infections and antibiotic resistance.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[14][15][16][17][18]

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

3-bromo-4-hydroxycoumarin (test compound)

-

Standard antibiotic (e.g., vancomycin for Gram-positive bacteria)

-

Vehicle (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of 3-bromo-4-hydroxycoumarin and the standard antibiotic in the microtiter plate using the broth as the diluent.

-

Inoculation: Add a standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

-

Data Analysis: The MIC value is reported in µg/mL or µM.

Self-Validation: The inclusion of a standard antibiotic with a known MIC for the tested bacterial strain serves as a positive control. The clear growth in the growth control well and no growth in the sterility control well are essential for the validity of the assay.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Staphylococcus aureus | 34.5 | [19] |

Table 2: Antimicrobial Activity of a Bromo-substituted Bis-coumarin Derivative.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Coumarin derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX).[20]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Inflammation is a complex biological response, and prostaglandins are key mediators of this process. The synthesis of prostaglandins is catalyzed by COX enzymes (COX-1 and COX-2). By inhibiting these enzymes, 3-bromo-4-hydroxycoumarin could potentially reduce the production of prostaglandins, thereby alleviating inflammation.[21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[22][23][24][25][26]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in sterile saline)

-

3-bromo-4-hydroxycoumarin (test compound)

-

Indomethacin or other standard NSAID (positive control)

-

Vehicle (e.g., saline, Tween 80 solution)

-

Pletysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound, positive control, or vehicle to different groups of rats via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Self-Validation: The use of a standard anti-inflammatory drug like indomethacin as a positive control is crucial. A statistically significant reduction in paw edema in the positive control group validates the model and the experimental procedure.

Conclusion and Future Directions

3-Bromo-4-hydroxycoumarin presents a compelling profile as a lead compound for the development of new therapeutic agents. Its demonstrated and potential activities across anticoagulant, anticancer, antimicrobial, and anti-inflammatory domains warrant further in-depth investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways for each pharmacological effect. Structure-activity relationship (SAR) studies of a broader range of 3-halo-4-hydroxycoumarin derivatives could lead to the identification of more potent and selective compounds. Furthermore, comprehensive preclinical studies, including pharmacokinetic and toxicological profiling, will be essential to translate the therapeutic potential of 3-bromo-4-hydroxycoumarin from the laboratory to the clinic.

References

- Journal of Medicinal and Nanomaterials Chemistry. (2024, February 25).

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). PMC. Retrieved from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

-

A convenient one-step synthesis of 3-acetyl-4-hydroxycoumarins. (n.d.). Retrieved from [Link]

-

In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. (2023, August 2). PubMed Central. Retrieved from [Link]

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001, May). ResearchGate. Retrieved from [Link]

-

Synthesis and pharmacological evaluations of 4-hydroxycoumarin derivatives as a new class of anti-Staphylococcus aureus agents. (2014, October 1). PubMed. Retrieved from [Link]

-

Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. (n.d.). NIH. Retrieved from [Link]

-

Vitamin K 2,3-epoxide reductase: the basis for stereoselectivity of 4-hydroxycoumarin anticoagulant activity. (1983, August 1). PubMed. Retrieved from [Link]

-

Synthesis, Anti-inflammatory Effects, Molecular Docking and Molecular Dynamics Studies of 4- Hydroxy Coumarin Derivatives as Inhibitors of COX-II Enzyme. (2023, August). ResearchGate. Retrieved from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013, July 1). PubMed Central. Retrieved from [Link]

-

IC 50 of compounds against HeLa cells. (n.d.). ResearchGate. Retrieved from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

-

Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations. (n.d.). SciSpace. Retrieved from [Link]

-

Brodifacoum. (n.d.). Wikipedia. Retrieved from [Link]

-

innovations in 4-hydroxycoumarin derivatives. (2024, May 20). International Journal Of Modern Pharmaceutical Research. Retrieved from [Link]

-

Prothrombin Time Test and INR (PT/INR). (2021, March 15). MedlinePlus Medical Test. Retrieved from [Link]

-

(PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved from [Link]

-

Surreptitious ingestion of a long-acting vitamin K antagonist/rodenticide, brodifacoum: clinical and metabolic studies of three cases. (1990, December 15). PubMed. Retrieved from [Link]

-

Cytostatic hydroxycoumarin OT52 induces ER/Golgi stress and STAT3 inhibition triggering non-canonical cell death and synergy with BH3 mimetics in lung cancer. (2018, March 1). PubMed. Retrieved from [Link]

-

Prothrombin Time. (2021, August 16). PhenX Toolkit: Protocols. Retrieved from [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]

-

Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). (n.d.). MDPI. Retrieved from [Link]

-

An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status. (2023, December 1). NIH. Retrieved from [Link]

-

Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu. (n.d.). NIH. Retrieved from [Link]

-

Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

-

IC 50 values of the compounds against HeLa S3 and A549 cancer cells. (n.d.). ResearchGate. Retrieved from [Link]

-

Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). NIH. Retrieved from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

-

Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. (2020, January 2). NIH. Retrieved from [Link]

-

Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (n.d.). Retrieved from [Link]

-

Synthesis, Characterisation and Cytotoxicity Activity of Thiazole Substitution of Coumarin Derivatives (Characterisation of Cou. (n.d.). Universiti Sains Malaysia. Retrieved from [Link]

-

Prothrombin Time: Reference Range, Interpretation, Collection and Panels. (2021, October 22). Retrieved from [Link]

-

Coumarin derivatives as promising antibacterial agent(s). (n.d.). ARKA JAIN UNIVERSITY. Retrieved from [Link]

-

Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. (2021, May 31). Brieflands. Retrieved from [Link]

-

COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. (n.d.). The Journal of Phytopharmacology. Retrieved from [Link]

-

Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. (2024, March 20). Biomedical and Pharmacology Journal. Retrieved from [Link]

-

The long-term effects of the rodenticide, brodifacoum, on blood coagulation and vitamin K metabolism in rats. (n.d.). PMC - NIH. Retrieved from [Link]

-

(PDF) Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria. (n.d.). ResearchGate. Retrieved from [Link]

-

THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. (n.d.). PMC - NIH. Retrieved from [Link]

-

Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs. (1962, December 1). PubMed. Retrieved from [Link]

-

Prothrombin time (PT). (n.d.). Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Synthesis, biological evaluation, and docking analysis of methyl hydroquinone and bromo methyl hydroquinone as potent cyclooxygenase (COX-1 and COX-2) inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin K 2,3-epoxide reductase: the basis for stereoselectivity of 4-hydroxycoumarin anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brodifacoum - Wikipedia [en.wikipedia.org]

- 8. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]

- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 10. Prothrombin Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. phytopharmajournal.com [phytopharmajournal.com]

- 22. researchgate.net [researchgate.net]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. inotiv.com [inotiv.com]

- 25. brieflands.com [brieflands.com]

- 26. Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-Bromo-4-Hydroxy-2H-Chromen-2-One

Abstract: This application note provides a comprehensive, validated protocol for the synthesis of 3-bromo-4-hydroxy-2H-chromen-2-one, a pivotal intermediate in the development of novel pharmaceuticals and functional materials. 4-Hydroxycoumarin derivatives are a privileged scaffold in medicinal chemistry, renowned for their anticoagulant properties and a wide spectrum of other biological activities. The introduction of a bromine atom at the C3 position creates a versatile handle for subsequent cross-coupling reactions and nucleophilic substitutions, enabling the generation of diverse chemical libraries. The protocol herein details an efficient, high-yield direct bromination of 4-hydroxycoumarin in an aqueous medium. This method is presented as a safer and more convenient alternative to traditional methods using chlorinated solvents. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols.

Introduction

The 4-hydroxycoumarin core is the structural foundation of numerous natural products and synthetic compounds with significant pharmacological applications, most notably as vitamin K antagonists for anticoagulant therapy.[1] The chemical reactivity of the 4-hydroxycoumarin scaffold allows for extensive functionalization. The carbon atom at the C3 position is particularly nucleophilic, making it an ideal site for electrophilic substitution reactions.[1]

This compound (also known as 3-bromo-4-hydroxycoumarin) is a key synthetic building block. The bromine substituent serves as an excellent leaving group and a reactive site for introducing further chemical complexity, making it invaluable for constructing novel derivatives with potentially enhanced or new biological activities.[2]

This document provides a robust and scalable protocol for the synthesis of this intermediate. Moving beyond a simple recitation of steps, we delve into the causality behind the procedural choices, offering a framework for understanding and adapting the synthesis. The described method, adapted from established literature, emphasizes operational simplicity and high yield, utilizing an aqueous medium to enhance safety and environmental compatibility.[2]

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic substitution reaction. The substrate, 4-hydroxy-2H-chromen-2-one, exists in a tautomeric equilibrium with its keto form, 2,4-chromandione. The enol tautomer is the reactive species in this transformation.

Causality of Reactivity: The hydroxyl group at C4 significantly increases the electron density of the pyrone ring system. In the enol form, the C3 position is enolic and behaves as a soft nucleophile, readily attacking electrophiles. Molecular bromine (Br₂) serves as the electrophile. The reaction is typically rapid and highly selective for the C3 position.

The mechanism involves the following key steps:

-

Tautomerization: 4-hydroxy-2H-chromen-2-one establishes an equilibrium with its more nucleophilic enol tautomer.

-

Electrophilic Attack: The electron-rich C3 carbon of the enol attacks one of the bromine atoms of the Br₂ molecule, leading to the formation of a resonance-stabilized cationic intermediate and a bromide ion (Br⁻).

-

Deprotonation: A base (in this case, water or hydroxide) abstracts the proton from the hydroxyl group at C4, restoring the aromaticity of the system and yielding the final product, this compound.

Caption: Reaction mechanism for the bromination of 4-hydroxycoumarin.

Materials and Equipment

Reagents

| Reagent | Formula | MW ( g/mol ) | Grade | Supplier Example |

| 4-Hydroxycoumarin | C₉H₆O₃ | 162.14 | ≥98% | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | 40.00 | ACS Reagent, ≥97% | Fisher Scientific |

| Bromine | Br₂ | 159.81 | ACS Reagent, ≥99.5% | MilliporeSigma |

| Hydrochloric Acid | HCl | 36.46 | 37% w/w, ACS Reagent | VWR |

| Deionized Water | H₂O | 18.02 | Type II or higher | In-house supply |

| Ethanol | C₂H₅OH | 46.07 | 200 Proof, ACS/USP | Pharmco |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel (100 mL)

-

Thermometer and adapter

-

Ice-water bath

-

Büchner funnel and vacuum flask

-

Filter paper (Whatman Grade 1 or equivalent)

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Glass recrystallization dish

-

pH indicator strips

-

Certified chemical fume hood

Experimental Protocol

Workflow Overview

Caption: Step-by-step workflow for the synthesis of 3-bromo-4-hydroxycoumarin.

Step-by-Step Procedure

Note: This entire procedure must be performed in a certified chemical fume hood due to the high toxicity and volatility of bromine.

-

Preparation of Reactant Suspension: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxycoumarin (16.2 g, 0.1 mol) in 150 mL of deionized water.

-

Basification: In a separate beaker, carefully prepare a 10% (w/v) sodium hydroxide solution by dissolving NaOH (4.0 g, 0.1 mol) in 40 mL of deionized water. Allow the solution to cool to room temperature.

-

Reaction Setup: Add the cooled NaOH solution to the 4-hydroxycoumarin suspension. Stir for 10-15 minutes to ensure the formation of the sodium salt, which may partially or fully dissolve. Fit the flask with a dropping funnel and a thermometer.

-

Cooling: Place the reaction flask in an ice-water bath and cool the mixture to 0-5 °C with continuous stirring.

-

Bromination: Add bromine (16.0 g, 5.1 mL, 0.1 mol) to the dropping funnel. Add the bromine dropwise to the cooled, stirring reaction mixture over a period of 30-45 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of over-brominated side products. Maintaining a low temperature ensures maximum selectivity. The characteristic reddish-brown color of bromine should dissipate as it reacts.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Product Precipitation (Work-up): Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid (approx. 8-10 mL) dropwise until the pH is ~1 (verify with pH paper). A thick, white precipitate of the product will form. Causality: The product is soluble in its salt form under basic conditions. Acidification protonates the hydroxyl group, causing the neutral, water-insoluble product to precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove any residual salts (NaBr, NaCl) and HCl.

-

Drying: Transfer the white solid to a watch glass or crystallization dish and dry to a constant weight. Drying can be done in a desiccator under vacuum or in a drying oven at 60-70 °C. The expected yield of crude product is nearly quantitative.[2]

Purification and Characterization

While the crude product is often of high purity, recrystallization can be performed if necessary.

Purification

-

Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Add hot deionized water dropwise until the solution becomes faintly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry thoroughly.

Characterization

| Property | Expected Result | Reference |

| Appearance | White to off-white crystalline solid | - |

| Yield | >95% (crude) | [2] |

| Melting Point | 210 °C (decomposes) | [2] |

| FTIR (cm⁻¹) | ~3400 (O-H, broad), ~1720 (C=O, lactone), ~1620 (C=O, keto), ~1560 (C=C, aromatic) | Predicted |

| ¹H NMR (DMSO-d₆, δ ppm) | 11.5-12.5 (s, 1H, -OH), 7.3-8.0 (m, 4H, Ar-H) | Predicted |

| Mass Spec (ESI-) | m/z 238.9/240.9 [M-H]⁻ (characteristic bromine isotope pattern) | Calculated |

Safety and Waste Disposal

Hazard Analysis

| Chemical | Primary Hazards | GHS Pictograms |

| Bromine | Fatal if inhaled, causes severe skin burns and eye damage, very toxic to aquatic life.[3][4] | ☠️ corrosive ☣️ |

| Sodium Hydroxide | Causes severe skin burns and eye damage. | corrosive |

| Hydrochloric Acid | Causes severe skin burns and eye damage, may cause respiratory irritation. | corrosive ❗ |

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory when handling bromine.

-

Hand Protection: Heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[5] Do not use thin disposable gloves when handling pure bromine.

-

Skin Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure no skin is exposed.

Specific Handling Precautions

-

Bromine: Always handle liquid bromine in a certified chemical fume hood.[5] Ensure a safety shower and eyewash station are immediately accessible. Have a bromine spill kit available, which should include a neutralizing agent like 5-10% aqueous sodium thiosulfate solution. In case of accidental skin contact, flush with copious amounts of water for at least 30 minutes and seek immediate medical attention.[6]

-

Acid/Base: Handle concentrated NaOH and HCl with care, as they are highly corrosive.

Waste Disposal

-

Aqueous Waste: The acidic filtrate after product isolation should be neutralized with a base (e.g., sodium bicarbonate) until the pH is between 6 and 8 before disposal down the drain with plenty of water, in accordance with local regulations.

-

Solid Waste: Dispose of the product and any contaminated materials as halogenated organic waste.

-

Excess Bromine: Any unused bromine should be quenched by slowly adding it to a stirred, cooled solution of sodium thiosulfate.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete dissolution of 4-hydroxycoumarin (insufficient base).2. Bromine evaporated before reacting (temperature too high).3. Product remains in solution (insufficient acidification). | 1. Ensure all 4-hydroxycoumarin reacts with NaOH before cooling.2. Strictly maintain the reaction temperature at 0-5 °C during bromine addition.3. Check the final pH after work-up; add more HCl if necessary to ensure it is ~1. |

| Product is Yellow/Brown | Presence of unreacted bromine or side products. | Wash the crude product thoroughly with cold water. If color persists, perform the recrystallization step as described in Section 5.1. |

| Reaction Stalls (Bromine color persists) | 1. Reagents are of poor quality.2. Insufficient stirring. | 1. Use fresh, high-purity reagents.2. Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture. |

References

-

Journal of Medicinal and Nanomaterials Chemistry. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. [Link]

- Stahmann, M. A., Huebner, C. F., & Link, K. P. (1941). Synthesis of 4-hydroxycoumarins. U.S. Patent No. 2,465,293. Washington, DC: U.S.

-

Abdou, M. M., El-Shorbagi, A.-N. A., & El-Sayed, R. A. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 11(4), 543-568. [Link]

-

ResearchGate. (2015). A Detailed Bromination Study of 7-Hydroxy-4-Methyl Benzopyran-2-One Under Classical Method and Microwave Irradiation. [Link]

-

Abdou, M. M. (2015). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. ResearchGate. [Link]

-

MDPI. (2020). One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]

-

Overman, L. E., & Spero, D. M. (1948). 3-Bromo-4-hydroxycoumarin. Journal of the American Chemical Society, 70(7), 2814-2815. [Link]

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Bromine. [Link]

-

MDPI. (2022). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. [Link]

-

ResearchGate. (2008). Hantzsch reaction of 3‐(2‐bromoacetyl)‐4‐hydroxy‐chromen‐2‐one. Synthesis of 3‐(thiazol‐4‐yl). [Link]

-

ICL Group. (n.d.). Bromine Safety Handbook. [Link]

-

International Journal of Trend in Scientific Research and Development. (2019). Synthesis, Characterization Of Various Coumarin Derivatives. [Link]

-

Royal Society of Chemistry. (2018). Handling liquid bromine and preparing bromine water. [Link]

-

Sci-Hub. (2015). Crystal structure of 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one. [Link]

-

National Institutes of Health. (2011). 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one. [Link]

-

Semantic Scholar. (2021). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. [Link]

-

Chemical Synthesis Database. (n.d.). 3-bromo-2-hydroxy-2,3-dihydro-4H-chromen-4-one. [Link]

-

NPAA. (2017). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. [Link]

Sources

Application Note: A Comprehensive Guide to the Hantzsch Synthesis of Novel 3-(Thiazol-4-yl)-4-hydroxycoumarin Scaffolds

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of modern drug discovery, the coumarin scaffold, a benzopyran-2-one core, stands out as a "privileged" structure due to its prevalence in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A powerful strategy to unlock new therapeutic potential is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a novel mechanism of action.[2][3]